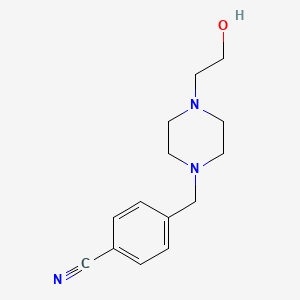

![molecular formula C7H12N2O5S B2770773 ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate CAS No. 1785814-81-4](/img/structure/B2770773.png)

ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acrylates are a family of polymers which can be synthesized from acrylate monomers . These monomers are esters containing vinyl groups, which are two carbon atoms double-bonded to each other, directly attached to the carbonyl carbon of the ester group .

Synthesis Analysis

The synthesis of acrylates typically involves the reaction of the corresponding alcohol with acrylic acid, resulting in the formation of an ester . The exact synthesis process can vary depending on the specific acrylate being produced.Molecular Structure Analysis

The molecular structure of acrylates generally consists of a vinyl group attached to a carbonyl carbon of an ester group . The exact structure can vary depending on the specific acrylate and the substituents present on the molecule.Chemical Reactions Analysis

Acrylates can undergo a variety of chemical reactions, including polymerization and other addition reactions . The specific reactions and their mechanisms can vary depending on the specific acrylate and the conditions under which the reactions are carried out.Physical and Chemical Properties Analysis

Acrylates are known for their diverse properties, including super-absorbency, transparency, flexibility, toughness, and hardness . They also have good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .科学的研究の応用

Hydrophobically Modified Sulfobetaine Copolymers

A study by Woodfield et al. (2014) presented the postpolymerization modification of poly(pentafluorophenyl acrylate) with zwitterionic amines, leading to sulfobetaine copolymers incorporating hydrophobic components. This novel approach enables the synthesis of copolymers with antifouling properties, hemocompatibility, and stimulus-responsive behavior, highlighting the versatile applications of ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate in developing advanced materials with specific physical and chemical properties Peter A. Woodfield, Yicheng Zhu, Yiwen Pei, & P. Roth, 2014.

pH/Temperature-Responsive Materials

Kohsaka, Matsumoto, and Kitayama (2015) demonstrated the polymerization of ethyl α-(aminomethyl)acrylate, a β-amino acid ester, which exhibited pH/temperature responsiveness in aqueous media. This research underscores the potential of this compound derivatives in creating smart materials that respond to environmental changes, promising for various applications including drug delivery systems and responsive coatings Yasuhiro Kohsaka, Y. Matsumoto, & T. Kitayama, 2015.

Supramolecular Assembly

Matos et al. (2016) synthesized a mixture of E and Z isomers of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate and characterized the Z isomer's structure through single crystal X-ray diffraction. This work highlights the compound's role in forming supramolecular assemblies with potential applications in materials science, particularly in designing new molecular architectures with specific functionalities Catiúcia R M O Matos, Letícia S. Vitorino, P. Oliveira, et al., 2016.

Enhanced Oil Recovery

A novel study by Gou et al. (2015) on the synthesis of acrylamide-based copolymers, functionalized with imidazoline derivative and/or sulfonate, showcased the application of similar chemical structures in enhancing oil recovery. These copolymers exhibited excellent thickening property, shear stability, and temperature resistance, underscoring the potential of this compound derivatives in industrial applications like oil recovery S. Gou, S. Luo, Tongyi Liu, et al., 2015.

作用機序

Safety and Hazards

特性

IUPAC Name |

ethyl (Z)-3-hydroxy-2-[(E)-sulfamoyliminomethyl]but-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5S/c1-3-14-7(11)6(5(2)10)4-9-15(8,12)13/h4,10H,3H2,1-2H3,(H2,8,12,13)/b6-5-,9-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXMGBHDCJMYFJ-CXBDEZGUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)O)C=NS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C)\O)/C=N/S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[4-(Benzimidazol-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2770697.png)

![Tert-butyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate](/img/structure/B2770698.png)

![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2770699.png)

![N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2770700.png)

![1-4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-ylethan-1-one](/img/structure/B2770703.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2770704.png)

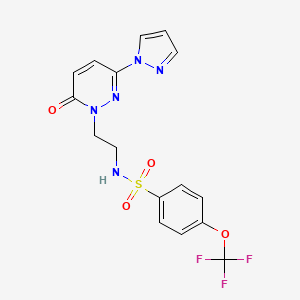

![6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2770706.png)

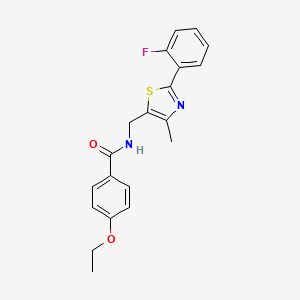

![1-(3-Ethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2770709.png)

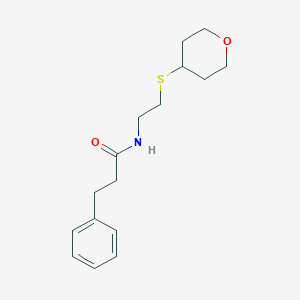

![2-({4-[(cyclopentylamino)carbonyl]piperazin-1-yl}methyl)-N,N-diethyl-1,3-benzoxazole-5-carboxamide](/img/structure/B2770713.png)